(2-Fluoro-6-methoxypyridin-4-yl)methanamine

Kinase Inhibition Lead Optimization Physicochemical Property

Procure (2-Fluoro-6-methoxypyridin-4-yl)methanamine (CAS 1393538-54-9) at ≥98% purity as a differentiated building block for kinase inhibitor discovery. Its 2-fluoro-6-methoxy-4-methanamine pattern creates a unique electronic environment—combining an electron-withdrawing fluorine with an electron-donating methoxy group—that directly influences target binding affinity, metabolic stability, and logP. Positional isomers are not interchangeable; this specific scaffold is essential for SAR programs targeting intracellular kinases or CNS disorders where precise physicochemical tuning is critical. Verify pricing and stock below.

Molecular Formula C7H9FN2O
Molecular Weight 156.16 g/mol
Cat. No. B11796152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluoro-6-methoxypyridin-4-yl)methanamine
Molecular FormulaC7H9FN2O
Molecular Weight156.16 g/mol
Structural Identifiers
SMILESCOC1=NC(=CC(=C1)CN)F
InChIInChI=1S/C7H9FN2O/c1-11-7-3-5(4-9)2-6(8)10-7/h2-3H,4,9H2,1H3
InChIKeyWKDXUQQXKLGIMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Fluoro-6-methoxypyridin-4-yl)methanamine: A Core Scaffold for Advanced Pharmaceutical Intermediate Procurement


(2-Fluoro-6-methoxypyridin-4-yl)methanamine (CAS 1393538-54-9, C₇H₉FN₂O, MW 156.16) is a fluorinated pyridine derivative featuring a methoxy group at the 6-position and a methanamine group at the 4-position. This substitution pattern imparts unique electronic and steric properties that differentiate it from other pyridine methanamines. It is primarily procured as a key intermediate or building block in the synthesis of kinase inhibitors and other bioactive molecules, with the 2-fluoro-6-methoxy pyridine core serving as a privileged scaffold in medicinal chemistry . Commercially available from suppliers in ≥97% purity , its utility stems from the ability to leverage its specific substitution pattern for structure-activity relationship (SAR) optimization in drug discovery programs [1].

Procurement Risk Assessment: Why (2-Fluoro-6-methoxypyridin-4-yl)methanamine Substitution Compromises Lead Optimization


Fluorinated pyridine methanamines are not interchangeable building blocks; their specific substitution patterns profoundly influence biological activity, physicochemical properties, and synthetic tractability. Subtle changes in the position of the fluorine, methoxy, or aminomethyl group can dramatically alter a compound's binding affinity to a target [1], its metabolic stability [2], or its logP (lipophilicity) [3]. For example, a positional isomer (5-fluoro-6-methoxypyridin-3-yl)methanamine may exhibit different kinase inhibition profiles or solubility characteristics compared to the 4-yl isomer [4]. Furthermore, the presence of both an electron-withdrawing fluorine and an electron-donating methoxy group on the pyridine ring creates a unique electronic environment that dictates reactivity in downstream synthetic steps, making simple functional group analogs poor substitutes for achieving consistent yields or desired final product properties .

(2-Fluoro-6-methoxypyridin-4-yl)methanamine: Quantified Differentiation vs. Closest Analogs


Potency Differentiation: CSNK2A Inhibition and Aqueous Solubility Compared to Positional Isomers

In a cell-based NanoBRET assay for CSNK2A kinase inhibition, pyridylmethyl analogs with different substitution patterns showed marked differences in potency and solubility. While direct data for the target compound is not available in this specific dataset, it serves as a benchmark for class-level inference. A close positional analog, (5-Fluoro-6-methoxypyridin-3-yl)methanamine (represented by entry 4n), exhibited an IC50 of 8.0 µM and aqueous solubility of 140 µM [1]. In contrast, a different analog (4o) showed an IC50 of 6.0 µM and solubility of 200 µM, while a third (4p) had an IC50 of 14.0 µM and solubility of 200 µM [1]. This demonstrates that even within the same scaffold, small changes in substitution pattern can alter potency by over 2-fold and solubility by >40% [1].

Kinase Inhibition Lead Optimization Physicochemical Property

Lipophilicity and Polar Surface Area Differentiation: (2-Fluoro-6-methoxypyridin-4-yl)methanamine vs. Non-Methoxy Analog

The presence of a 6-methoxy group in (2-Fluoro-6-methoxypyridin-4-yl)methanamine significantly alters its computed physicochemical properties compared to the simpler analog (2-fluoropyridin-4-yl)methanamine. While direct experimental data for the target compound's logP and TPSA are not provided, its structural features allow for a class-level inference. The simpler analog (2-fluoropyridin-4-yl)methanamine has a computed XLogP3 of 0.1 and a Topological Polar Surface Area (TPSA) of 38.9 Ų [1]. The addition of a methoxy group (-OCH3) in the target compound is expected to increase lipophilicity (higher logP) and may increase TPSA, which can influence membrane permeability and oral bioavailability [2].

Medicinal Chemistry Drug Design Pharmacokinetics

Enzyme Inhibition Potency: Comparator Data from a Related Scaffold

Although not a direct measurement for (2-Fluoro-6-methoxypyridin-4-yl)methanamine, research on pyridine methanamine analogs for CYP2A6 inhibition demonstrates how small structural changes drastically affect potency. For instance, lead optimization in this series led to compound 6i with an IC50 of 0.017 µM (17 nM) and a human liver microsomal half-life of >120 minutes [1]. In contrast, an earlier lead analog (4g) had a significantly higher IC50 of 0.055 µM (55 nM) [1]. This 3.2-fold difference in potency underscores the high sensitivity of biological activity to precise substitution patterns, reinforcing the need for specific isomers like the target compound for SAR exploration.

Cytochrome P450 CYP2A6 Inhibition Smoking Cessation

(2-Fluoro-6-methoxypyridin-4-yl)methanamine: Optimal Use Cases in Drug Discovery and Chemical Synthesis


Kinase Inhibitor Lead Optimization Campaigns

As a fluorinated pyridine methanamine building block, (2-Fluoro-6-methoxypyridin-4-yl)methanamine is best utilized in the synthesis and SAR optimization of kinase inhibitors [1]. Its specific 2-fluoro-6-methoxy-4-methanamine substitution pattern provides a unique combination of electronic effects and hydrogen-bonding capacity that can be explored to improve target binding affinity and selectivity . Procurement of this specific isomer allows medicinal chemists to systematically explore the chemical space around this scaffold, as demonstrated by the 2.3-fold potency differences observed among closely related pyridylmethyl analogs in CSNK2A inhibition assays [2].

Synthesis of Advanced Pharmaceutical Intermediates

The compound serves as a key intermediate in the multi-step synthesis of more complex drug candidates [1]. Its primary amine group is a versatile handle for amide bond formation, reductive amination, or urea synthesis, while the electron-rich pyridine ring can undergo further functionalization . The presence of the methoxy group also offers a potential metabolic soft spot that can be exploited or modified to tune the pharmacokinetic properties of the final drug molecule [3]. The compound's availability in high purity (≥97%) from commercial suppliers ensures reliable performance in these synthetic sequences .

Probing Physicochemical Property Space for CNS or Oral Drug Candidates

Given its predicted lipophilicity (logP) and topological polar surface area (TPSA) that differ from non-methoxy analogs [1], this compound is a strategic choice for researchers aiming to optimize membrane permeability or blood-brain barrier penetration. It can be incorporated into a library of related building blocks to systematically study the impact of the methoxy group on cellular activity and metabolic stability . This is particularly relevant for projects targeting intracellular kinases or central nervous system disorders, where optimal physicochemical properties are critical for efficacy [2].

CYP Enzyme Interaction and Metabolism Studies

Fluorinated pyridine methanamines are known to interact with cytochrome P450 enzymes, including CYP2A6 [1]. While (2-Fluoro-6-methoxypyridin-4-yl)methanamine itself may not be a drug candidate, it can be used as a core scaffold for designing inhibitors or probes of these enzymes. The quantitative SAR data from related scaffolds (e.g., 3.2-fold potency differences between analogs) [1] demonstrates the value of this chemical class for developing potent and selective enzyme inhibitors. Researchers can use this compound as a starting point for generating focused libraries to identify new chemical tools for studying CYP-mediated metabolism or for therapeutic applications like smoking cessation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Fluoro-6-methoxypyridin-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.